molecular formula C8H16ClNO2S B13481095 3-(Piperidin-1-YL)propane-1-sulfonyl chloride

3-(Piperidin-1-YL)propane-1-sulfonyl chloride

Cat. No.: B13481095
M. Wt: 225.74 g/mol
InChI Key: FTXNAXDRQIMOKS-UHFFFAOYSA-N
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Description

3-(Piperidin-1-YL)propane-1-sulfonyl chloride is an organic compound that features a piperidine ring attached to a propane sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride typically involves the reaction of piperidine with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-YL)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include sulfonamides, sulfonic acids, and various substituted derivatives depending on the nucleophile used .

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-YL)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form stable adducts with active site residues, thereby inhibiting enzyme activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

3-piperidin-1-ylpropane-1-sulfonyl chloride

InChI

InChI=1S/C8H16ClNO2S/c9-13(11,12)8-4-7-10-5-2-1-3-6-10/h1-8H2

InChI Key

FTXNAXDRQIMOKS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCS(=O)(=O)Cl

Origin of Product

United States

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